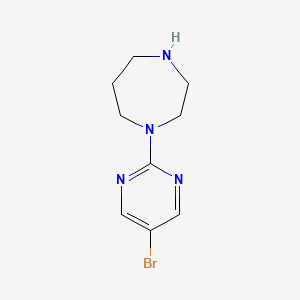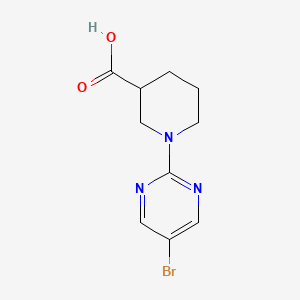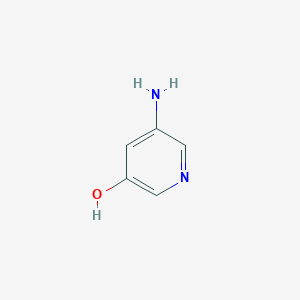
5-Aminopyridin-3-ol
Vue d'ensemble
Description
5-Aminopyridin-3-ol is a compound that belongs to the class of organic compounds known as aminopyridines. These are organic compounds containing an amino group attached to a pyridine ring. Aminopyridines are known for their various biological activities and are used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties such as non-linear optical (NLO) materials .
Synthesis Analysis
The synthesis of aminopyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines are synthesized through condensation reactions followed by oxidation and treatment with potassium tert-butoxide . Another example is the synthesis of 2-Amino-5-Fluoropyridine, which involves a series of reactions including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis . These methods demonstrate the versatility and complexity of synthesizing substituted aminopyridines.
Molecular Structure Analysis
The molecular structure of aminopyridines can be determined using various spectroscopic methods and quantum mechanical calculations. For example, the structure of 2-Amino-3-bromo-5-nitropyridine was investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations . These studies provide detailed insights into the geometry and electronic properties of aminopyridine derivatives.
Chemical Reactions Analysis
Aminopyridines can undergo a variety of chemical reactions. For example, 5,5'-Diamino-2,2'-bipyridine can be transformed into different ligands through standard reactions, which can then form various coordination compounds . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 6-Amino-2,4,5-trimethylpyridin-3-ols, where the introduction of various amino groups can lead to compounds with significant antiangiogenic and antitumor activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopyridines are influenced by their molecular structure. For instance, the title compound in has a low softness value and a high electrophilicity index, which are indicative of its biological activity. The stability and charge delocalization of aminopyridines can be studied using Natural Bond Orbital (NBO) analysis, and their NLO behavior can be evaluated in terms of hyperpolarizability, dipole moment, and anisotropy of polarizability . Additionally, the thermodynamic properties of these molecules can be studied to understand their behavior at different temperatures .
Applications De Recherche Scientifique
Oligonucleotide Formation and Catalysis
5-Aminopyridin-3-ol derivatives play a significant role in oligonucleotide formation. For instance, 4-Aminopyridine derivatives have been shown to yield oligoadenylates with high regioselectivity for 3',5'-phosphodiester bond formation, which is pivotal in nucleic acid chemistry and molecular biology (Prabahar, Cole, & Ferris, 1994).
Enzymatic Reactions and Protein Design
In the field of enzyme mimetics and artificial protein design, 5-Aminopyridin-3-ol related compounds are employed. For example, artificial proteins using 5’-amino-2,2’-bipyridine-5-carboxylic acid as an unnatural amino acid have been designed, indicating the potential of such compounds in creating functional peptides and enzymes (Ishida et al., 2006).
Synthesis of Derivatizable Oligonucleotides
5-Aminopyridin-3-ol derivatives are utilized in the synthesis of derivatizable oligonucleotides, which are essential for investigating protein-DNA interactions. This application is crucial in understanding and manipulating genetic material for research and therapeutic purposes (Gibson & Benkovic, 1987).
Coordination Chemistry and Catalysis
These compounds are also significant in coordination chemistry. For instance, chromium(III) complexes with 5-aminopyridine-2-carboxylate anions have been studied for their physicochemical and catalytic properties, indicating potential applications in catalysis and material science (Malinowski et al., 2020).
Ion Channel Research
In neurophysiological research, aminopyridines, including derivatives of 5-Aminopyridin-3-ol, are used to study the dynamics of potassium channels in neuron membranes. This research is critical for understanding neurological processes and disorders (Yeh et al., 1976).
Molecular Design and Material Science
Moreover, 5-Aminopyridin-3-ol derivatives are instrumental in molecular design, particularly in the creation of novel materials with specific physicochemical properties. For example, their use in the synthesis of imidazo[1,2-a]pyridines demonstrates their versatility in chemical synthesis and material applications (Bagdi et al., 2015).
Antimicrobial Research
Research on oligomers and polymers synthesized from 3-aminopyridine has revealed their potential antistaphylococcal activities, suggesting applications in the development of new antimicrobial agents (Akgul & Yıldırım, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSGZMGPVYECOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376550 | |
| Record name | 5-aminopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridin-3-ol | |
CAS RN |
3543-01-9 | |
| Record name | 5-aminopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



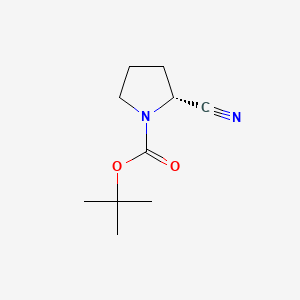

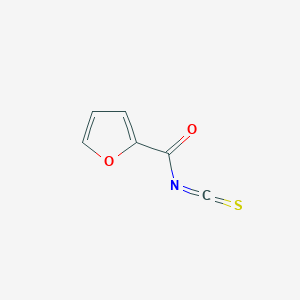
![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)
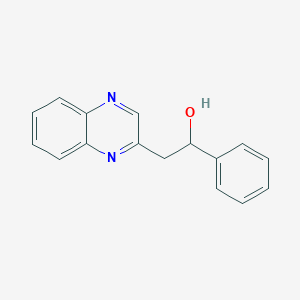

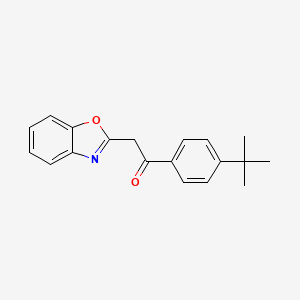
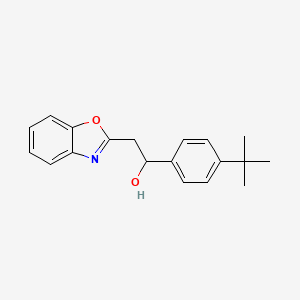

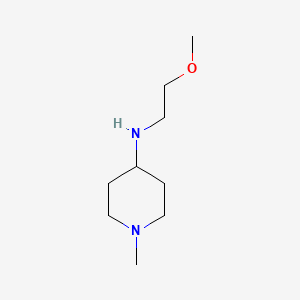
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

